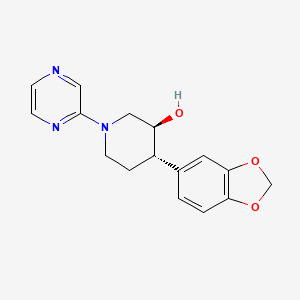![molecular formula C18H19N3OS B3794972 Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone](/img/structure/B3794972.png)
Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone
Overview
Description
Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminothiazole with phenacyl bromide to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then reacted with azepane-1-carboxylic acid chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where nucleophiles like amines or thiols replace the leaving groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone can be compared with other imidazo[2,1-b]thiazole derivatives:
Properties
IUPAC Name |
azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-17(20-10-6-1-2-7-11-20)16-13-23-18-19-15(12-21(16)18)14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOSFEWSYGOETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3794890.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3794893.png)

![[1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]methanol](/img/structure/B3794906.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B3794909.png)
![2-{4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B3794922.png)
![4-acetyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B3794926.png)
![2,3-dimethoxy-N-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]benzamide](/img/structure/B3794935.png)
![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone](/img/structure/B3794938.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(2-methyl-1H-imidazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3794954.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B3794963.png)
![2-methyl-8-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3794977.png)
![N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-3-(1-methylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B3794989.png)
